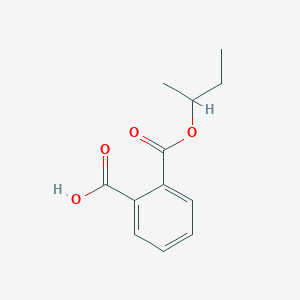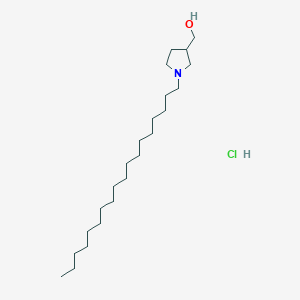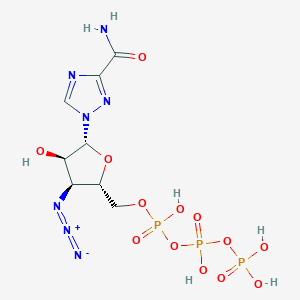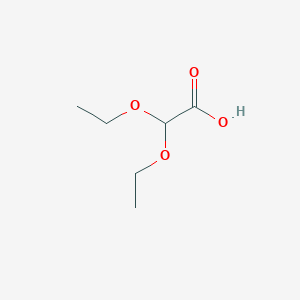
Acide 2-hydroxy-2-(2,3,4,5,6-pentadeutérophényl)acétique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid, also known as 2-Hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid, is a useful research compound. Its molecular formula is C8H8O3 and its molecular weight is 157.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse des dérivés de l'indole
Les dérivés de l'indole sont importants dans le domaine des produits naturels et des produits pharmaceutiques en raison de leur présence dans divers alcaloïdes et de leurs activités biologiques. Le composé en question peut être utilisé dans la synthèse de dérivés de l'indole, qui sont essentiels en biologie cellulaire et ont été de plus en plus étudiés pour leur potentiel dans le traitement du cancer, des infections microbiennes et de divers troubles .
Développement des hétérocycles de la coumarine
Les coumarines, connues pour leurs précieuses propriétés biologiques et pharmaceutiques, sont synthétisées selon diverses méthodes. Le cycle phényle deutéré du composé peut être instrumental dans la synthèse des systèmes de coumarine, qui ont été explorés pour leurs propriétés anti-VIH, anticancéreuses, antimicrobiennes et anti-inflammatoires, entre autres .
Applications en chimie analytique
En chimie analytique, le composé peut être utilisé comme étalon ou matériau de référence pour la détermination quantitative de structures similaires dans des matrices complexes, aidant à la mesure précise des substances dans divers échantillons .
Recherche sur la maladie d'Alzheimer
La similitude structurelle du composé avec d'autres dérivés hydroxyphénylés en fait un candidat pour l'étude de la maladie d'Alzheimer. Il pourrait être utilisé pour étudier les interactions avec les ions métalliques dans le cerveau, qui sont un facteur dans la pathologie de la maladie d'Alzheimer .
Études d'interaction protéine-ligand
La structure unique du composé permet son utilisation dans des études d'interaction protéine-ligand. Il peut servir de ligand pour étudier les affinités de liaison et les réseaux d'interaction, qui sont cruciaux pour comprendre les processus biologiques et la conception de médicaments .
Mécanisme D'action
Target of Action
It’s worth noting that phenolic compounds, which this molecule is a derivative of, have been found to interact with a wide range of biological targets .
Mode of Action
Phenolic compounds, in general, are known to interact with their targets through various mechanisms, including direct binding, modulation of enzymatic activity, and alteration of cell signaling pathways .
Biochemical Pathways
Phenolic compounds are known to influence a variety of biochemical pathways, including those involved in inflammation, oxidative stress, and cell proliferation .
Pharmacokinetics
The bioavailability of phenolic compounds can be influenced by factors such as solubility, stability, and metabolism .
Result of Action
Phenolic compounds can exert a variety of effects at the molecular and cellular level, including antioxidant activity, modulation of cell signaling, and regulation of gene expression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid . These factors can include pH, temperature, and the presence of other molecules .
Propriétés
IUPAC Name |
2-hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11)/i1D,2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYDHOAUDWTVEP-RALIUCGRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C(=O)O)O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline](/img/structure/B46988.png)

![1-Isocyanato-3-oxabicyclo[3.1.1]heptan-2-one](/img/structure/B46994.png)










